molecular formula C11H25IOSi B3057830 Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- CAS No. 85514-45-0

Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-

Cat. No. B3057830
CAS RN: 85514-45-0
M. Wt: 328.3 g/mol
InChI Key: BLWAIPMPRTUOSB-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-, also known by its IUPAC name tert-butyl [(5-iodopentyl)oxy]dimethylsilane , is a chemical compound with the molecular formula C11H25IOSi . It belongs to the class of silane compounds and features a terminal iodine group. Silanes are commonly used for surface modifications, and in this case, the iodine serves as an excellent leaving group for nucleophilic substitution reactions .

Scientific Research Applications

  • Structure and Thermodynamic Stability : A study by Belogolova and Sidorkin (2004) focused on the structure and thermodynamic stability of Si-substituted dimethyl(N-acetylacetamidomethyl)silanes. They found that these compounds exist in chelate forms with pentacoordinate silicon atoms, offering energetic advantages over nonchelate structures. This research contributes to understanding the stability and structure of such silane derivatives (Belogolova & Sidorkin, 2004).

  • Potential in Drug Synthesis : Troegel, Möller, and Tacke (2010) synthesized new silanes that could serve as building blocks for silicon-containing drugs. Their work indicates the potential of silanes in medicinal chemistry, especially in the synthesis of new therapeutic agents (Troegel, Möller, & Tacke, 2010).

  • Electrically Conducting Polymers : Taniki, Nakao, and Kaeriyama (1993) explored the use of dimethyl-bis(2-thienyl)silane for the chemical polymerization, resulting in electrically conducting polymers. This research opens doors to applications in electronics and materials science (Taniki, Nakao, & Kaeriyama, 1993).

  • NMR Spectra Analysis in Industry : Bain et al. (2000) analyzed the NMR spectra of dimethylsilanes, which are frequently used in industry due to their versatile properties. This research aids in identifying and understanding the properties of these silanes in industrial applications (Bain et al., 2000).

  • Gas-phase Reactions on Surfaces : White and Tripp (2000) studied the gas-phase reaction of a specific aminopropyl dimethyl silane on silica surfaces. Their findings contribute to the understanding of surface chemistry and potential applications in material science (White & Tripp, 2000).

  • Applications in Self-Assembled Supramolecules : Miura et al. (2004) reported the synthesis of silicon-bridged self-assembled supramolecules, demonstrating the potential of silanes in the field of supramolecular chemistry and nanotechnology (Miura et al., 2004).

  • Enhanced Ordering under Confinement : Yurdumakan et al. (2005) observed strong ordering of Si-(CH3)2 groups under confinement, suggesting applications in surface science and material interfaces (Yurdumakan et al., 2005).

  • Chemical Vapor Deposition of Silicon Oxynitrides : Boudreau et al. (1993) used tris(dimethylamino)silane for the deposition of silicon oxynitride thin films, demonstrating applications in semiconductor and material industries (Boudreau et al., 1993).

properties

IUPAC Name

tert-butyl-(5-iodopentoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAIPMPRTUOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561715
Record name tert-Butyl[(5-iodopentyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-

CAS RN

85514-45-0
Record name tert-Butyl[(5-iodopentyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of imidazole (1.13 g, 16.6 mmol), triphenyl phosphine (2.16 g, 8.24 mmol), and iodine (1.92 g, 7.56 mmol) in a mixed solvent of toluene (40 mL) and acetonitrile (4 mL) was added 5-t-butyldimethylsilyloxy-1-pentanol (1.5 g, 6.87 mmol). The mixture was stirred for 1 h at room temperature and aqueous Na2SO3 was added. The mixture was extracted with ethyl acetate and the extracts were dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography with 10:1 hexane/ethyl acetate to give the title compound (1.55 g, 69%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
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Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-

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